Difenacoum
Overview
Description
Difenacoum is a widely used anticoagulant rodenticide . It has a chemical formula of C31H24O3 .
Synthesis Analysis
Difenacoum can be determined in all types of rodenticide baits using high-performance liquid chromatography . For analysis of wheat-based and grain baits, about 10 g of the sample is sonicated in acetone for 3 hours .Molecular Structure Analysis
The molecular structure of Difenacoum is C31H24O3 . It has a molecular weight of 444.5 g/mol .Physical And Chemical Properties Analysis
Difenacoum has a density of 1.27 (98.7% w/w) and a melting point between 211.0 to 215.0 °C (411.8 to 419.0 °F; 484.1 to 488.1 K) (98.7% w/w) .Scientific Research Applications
Rodenticide Development : Difenacoum, a second-generation anticoagulant, is widely used to manage rodent populations. However, its use involves risks of primary poisoning in domestic animals and secondary poisoning in wildlife. Research has explored the differences in properties between the diastereomers of Difenacoum to develop an ecofriendly version. Trans-isomers of Difenacoum have a shorter tissue persistence and similar efficiency in inhibiting vitamin K epoxide reductase activity, potentially reducing secondary wildlife poisonings (Damin-Pernik et al., 2016).
Poisoning Hazards : Accidental or intentional ingestion of Difenacoum poses a considerable hazard due to its prolonged anticoagulant mechanism compared to warfarin. This property makes Difenacoum dangerous for humans and other non-target species (Barlow et al., 1982).
Detection in Human Serum : An innovative nanobody-based sensor has been developed for the ultrasensitive detection of Difenacoum in human serum. This sensor shows excellent performance and reproducibility, indicating its potential for accurate Difenacoum monitoring (Guo et al., 2021).
Laboratory Evaluation in Rodents : Difenacoum's efficacy as a rodenticide was evaluated in laboratory feeding tests with rats and mice. It was found effective against warfarin-resistant rats but less favorable for ship rats and house mice (Hadler et al., 1975).
Superwarfarin Poisoning Management : Difenacoum, being a long-acting superwarfarin, can cause prolonged effects necessitating extensive treatment with vitamin K for over a year in cases of poisoning (Card et al., 2014).
Resistance in Rodents : Studies have shown that resistance to Difenacoum in rats is associated with elevated metabolism, particularly through cytochrome P 450 enzymes, leading to accelerated detoxification (Boitet et al., 2018).
Determination in Biological Materials : High-pressure liquid chromatography has been developed for the determination of Difenacoum in biological materials, demonstrating its potential for clinical and forensic applications (Mundy & Machín, 1977).
Safety And Hazards
Future Directions
An innovative nanobody-based high-biocompatibility gold interdigitated microelectrode electrochemical bioimpedance sensor has been developed for the ultrasensitive detection of Difenacoum in human serum . This indicates a potential future direction for Difenacoum monitoring with high accuracy and precision .
properties
IUPAC Name |
4-hydroxy-3-[3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O3/c32-30-26-12-6-7-13-28(26)34-31(33)29(30)27-19-24(18-23-10-4-5-11-25(23)27)22-16-14-21(15-17-22)20-8-2-1-3-9-20/h1-17,24,27,32H,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQITOLOYMWVFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058128 | |
Record name | Difenacoum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless solid; [HSDB] | |
Record name | Difenacoum | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4854 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
290 °C (decomposes before boiling) | |
Record name | DIFENACOUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water at 20 °C, 84 mg/L (pH 9.3); 2.5 mg/L (pH 7.3); 0.031 mg/L (pH 5.2), In water at 20 °C, 0.0025 mg/L at pH 4.0; 0.483 mg/L at pH 6.5; 3.72 mg/L at pH 8.9, Slightly soluble in alcohols; soluble in acetone, chloroform, and other chlorinated solvents., Moderately soluble in acetone and ethanol; practically insoluble in petroleum ether, In acetone, chloroform >50; ethyl acetate 2, benzene 0.6 (all in g/L at 25 °C) | |
Record name | DIFENACOUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.27 at 21.5 °C | |
Record name | DIFENACOUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000012 [mmHg], VP: 1.2X10-6 mm Hg at 45 °C, 5.0X10-11 mm Hg at 25 °C (Estimated high-end value) | |
Record name | Difenacoum | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4854 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIFENACOUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... The pharmacological response /of rabbits/ to the anticoagulants was measured as changes in prothrombin complex activity, from which the rate of clotting factor synthesis was determined. Clotting factor synthesis recovered in a monophasic fashion after a single iv dose of warfarin, compared with a more complex biphasic, pattern of recovery of clotting factor synthesis after admin of ...difenacoum. The slope (m) of the intensity of effect-log (amount of drug in the body) curve was derived for each anticoagulant. There was no significant difference in the value of m after single iv doses of racemic, R-, and S-warfarin, difenacoum and brodifacoum, which is consistent with the hypothesis that all the 4-hydroxycoumarin anticoagulants produce their anticoagulant effect by acting at the same receptor site, vitamin K epoxide reductase. ..., Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins involved in the coagulation cascade are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase. The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/, Second-generation anticoagulant rodenticide. Inhibits the vitamin K-dependent steps in the synthesis of clotting factors II, VII, IX, and X. Duration of action is much longer than that of warfarin., Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin K reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin K regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin K stores are depleted and sufficient active coagulation factors are removed from circulation. | |
Record name | DIFENACOUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Difenacoum | |
Color/Form |
Colorless crystals, Off-white powder | |
CAS RN |
56073-07-5 | |
Record name | Difenacoum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56073-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Difenacoum [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056073075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difenacoum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.508 | |
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Record name | DIFENACOUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBA3K9U26B | |
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Record name | DIFENACOUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
215-217 °C | |
Record name | DIFENACOUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
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